tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2387560-06-5
VCID: VC11712606
InChI: InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
Molecular Formula: C10H17F2NO3
Molecular Weight: 237.24 g/mol

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate

CAS No.: 2387560-06-5

Cat. No.: VC11712606

Molecular Formula: C10H17F2NO3

Molecular Weight: 237.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5R)-3,3-difluoro-5-hydroxy-piperidine-1-carboxylate - 2387560-06-5

Specification

CAS No. 2387560-06-5
Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
IUPAC Name tert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1
Standard InChI Key NCHCRPISXZGPTH-SSDOTTSWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O
SMILES CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with the following substituents:

  • A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine during synthetic transformations.

  • Two fluorine atoms at the 3-position, introducing electronegativity and conformational rigidity.

  • A hydroxyl group at the 5-position in the (R)-configuration, enabling hydrogen bonding and chiral recognition in biological systems.

The stereochemistry is defined by the (5R) designation, which influences its interactions with enzymes and receptors. The InChIKey NCHCRPISXZGPTH-SSDOTTSWSA-N and SMILES CC(C)(C)OC(=O)N1C[C@@H](CC(C1)(F)F)O encode its three-dimensional arrangement.

Physical and Spectral Data

PropertyValue
Molecular FormulaC10H17F2NO3\text{C}_{10}\text{H}_{17}\text{F}_{2}\text{NO}_{3}
Molecular Weight237.24 g/mol
CAS Number2387560-06-5
IUPAC Nametert-butyl (5R)-3,3-difluoro-5-hydroxypiperidine-1-carboxylate
SolubilityNot publicly disclosed
Spectral IdentifiersPubChem CID: 95757493

The compound’s 19F^{19}\text{F} NMR spectrum would show two equivalent fluorine atoms as a singlet near -120 ppm, while the 1H^{1}\text{H} NMR would feature distinct signals for the hydroxyl proton (δ ~2.5 ppm) and the Boc group’s tert-butyl protons (δ ~1.45 ppm).

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a multi-step strategy:

  • Piperidine Ring Formation: Cyclization of a linear precursor (e.g., via Dieckmann condensation) to establish the piperidine backbone.

  • Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride) at the 3-position.

  • Hydroxylation: Stereoselective oxidation or reduction to install the (R)-configured hydroxyl group at the 5-position.

  • Boc Protection: Reaction with tert-butyl chloroformate under basic conditions to protect the amine.

A representative protocol is outlined below:

StepReagents/ConditionsPurpose
1Selectfluor, DCM, 0°C → RTElectrophilic fluorination
2NaBH₄, MeOH, -20°CStereoselective hydroxylation
3Boc₂O, DMAP, THFAmine protection

Yield Optimization

Yields for critical steps typically range from 60–75%, with purification via silica gel chromatography or recrystallization. For example, fluorination with Selectfluor achieves ~70% conversion, while Boc protection proceeds quantitatively under anhydrous conditions.

Biological Applications and Pharmacological Relevance

Role in Drug Discovery

The compound’s fluorine atoms enhance lipophilicity and metabolic stability, making it a preferred building block for:

  • Antimicrobial Agents: Analogous piperidine derivatives inhibit enzymes like Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a target for tuberculosis therapy .

  • Central Nervous System (CNS) Drugs: Fluorinated piperidines improve blood-brain barrier penetration in neurotherapeutics.

Comparative Analysis with Structural Analogs

tert-Butyl (3R)-4,4-difluoro-3-hydroxy-piperidine-1-carboxylate

This regioisomer (CAS 2306249-01-2) differs in fluorine and hydroxyl group positions:

PropertyTarget CompoundAnalog
Fluorine Position3,3-difluoro4,4-difluoro
Hydroxyl Configuration(5R)(3R)
Molecular Weight237.24 g/mol237.25 g/mol

The analog’s 4,4-difluoro arrangement reduces ring puckering, potentially altering binding affinity to enzymatic targets.

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

  • Enzymatic Resolution: Use lipases or esterases to improve enantiomeric excess in hydroxylation steps.

  • Continuous Flow Chemistry: Enhance fluorination efficiency and safety via flow reactors.

Therapeutic Innovations

  • PROTACs Development: Incorporate the compound into proteolysis-targeting chimeras for targeted protein degradation.

  • Antiviral Applications: Explore activity against RNA viruses (e.g., SARS-CoV-2) via polymerase inhibition.

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